molecular formula C14H7ClF3N5O2 B1436242 3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine CAS No. 1823183-93-2

3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine

Cat. No. B1436242
CAS RN: 1823183-93-2
M. Wt: 369.68 g/mol
InChI Key: KDEQEGOHXWQVOY-UHFFFAOYSA-N
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Description

3-Chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine (CNP-TFP) is an organic compound that has recently been studied for its potential applications in a variety of scientific research fields. It is a novel compound, and its unique combination of properties make it a promising material for various research applications.

Scientific Research Applications

Antimicrobial Activity

Research demonstrates that compounds containing the 1,2,4-triazine moiety, similar to the one in the target chemical, have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications of the target chemical in developing new antimicrobial agents (Abdel-Monem, 2010).

Antioxidant Properties

Studies on derivatives of pyridine, which share structural similarity with the target chemical, reveal that they possess significant antioxidant activity. This highlights the potential of the target chemical in antioxidant applications (Tumosienė et al., 2019).

Analgesic Effects

Pyridine-based heterocyclic derivatives, closely related to the target chemical, have shown promising analgesic effects in various pharmacological tests, indicating potential applications in pain management (Nigade et al., 2010).

Fluorescent Properties

The synthesis of fluorescent derivatives with pyridine structures suggests that the target chemical could be explored for its fluorescent properties, potentially useful in imaging and diagnostic applications (Padalkar et al., 2013).

Electrophilic Reactions

Research on the reactivity of triazolo[1,5-a]pyridine with electrophiles provides insights into the chemical behavior of the target compound, which could be crucial for its application in synthetic chemistry (Jones et al., 1981).

Coordination Chemistry

Studies on pyridin-2-yl-triazine derivatives in coordination with palladium highlight the potential of the target chemical in coordination chemistry and catalysis (El-Abadelah et al., 2018).

Metal Complexes

Research involving the synthesis and characterization of metal complexes with pyridine-triazole derivatives underlines the potential application of the target chemical in creating novel metal-organic compounds, which could be significant in materials science and catalysis (Conradie et al., 2018).

Phosphorescence Properties

Investigations into the phosphorescence properties of iridium(III) complexes with pyridine ligands suggest potential applications of the target chemical in organic light-emitting diodes (OLEDs) (Guo et al., 2019).

properties

IUPAC Name

3-chloro-2-[2-(4-nitrophenyl)-1,2,4-triazol-3-yl]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N5O2/c15-11-5-8(14(16,17)18)6-19-12(11)13-20-7-21-22(13)9-1-3-10(4-2-9)23(24)25/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEQEGOHXWQVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 3
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3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 4
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 5
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine

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